molecular formula C15H24O2 B14272032 (1,1-Diethoxypentyl)benzene CAS No. 169549-64-8

(1,1-Diethoxypentyl)benzene

Cat. No.: B14272032
CAS No.: 169549-64-8
M. Wt: 236.35 g/mol
InChI Key: SREQKNKBPDQOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Diethoxypentyl)benzene is an organic compound that features a benzene ring substituted with a 1,1-diethoxypentyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Diethoxypentyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-diethoxypentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

(1,1-Diethoxypentyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,1-Diethoxypentyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Diethoxypentyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dimethoxypentyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.

    (1,1-Diethoxyhexyl)benzene: Similar structure but with a longer alkyl chain.

    (1,1-Diethoxybutyl)benzene: Similar structure but with a shorter alkyl chain

Uniqueness

(1,1-Diethoxypentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. The presence of ethoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .

Properties

CAS No.

169549-64-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1,1-diethoxypentylbenzene

InChI

InChI=1S/C15H24O2/c1-4-7-13-15(16-5-2,17-6-3)14-11-9-8-10-12-14/h8-12H,4-7,13H2,1-3H3

InChI Key

SREQKNKBPDQOQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.